N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a nitrobenzamide group, and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core. The chlorination of the benzoxazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Subsequent steps involve the introduction of the nitrobenzamide group through nitration reactions, often using a mixture of concentrated sulfuric acid and nitric acid. The final coupling step to form the complete compound can be carried out using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would be the substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can contribute to π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
- 5-(Chloromethyl)-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole
- 6-chlorobenzo[d]isoxazol-3-ol
Uniqueness
N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the nitrobenzamide group, chlorinated phenyl ring, and benzoxazole core makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and specific reactivity in chemical transformations.
Properties
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-3-4-15(22-25-18-11-16(23)6-8-20(18)30-22)10-17(12)24-21(27)14-5-7-19(26(28)29)13(2)9-14/h3-11H,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLMDFABIMRVBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.